2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)benzyl)acetamide

FGFR4 inhibitor Kinase selectivity Oncology research tool

2-(3-Morpholino-4-phenyl-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)benzyl)acetamide (CAS 1286714-59-7; molecular formula C23H23F3N4O2; MW 444.46) is a synthetic small molecule belonging to the pyrazole-acetamide class. Its structure combines a 3-morpholino-4-phenylpyrazole core, an N-linked acetamide bridge, and a 4-(trifluoromethyl)benzyl terminal group.

Molecular Formula C23H23F3N4O2
Molecular Weight 444.458
CAS No. 1286714-59-7
Cat. No. B2612254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)benzyl)acetamide
CAS1286714-59-7
Molecular FormulaC23H23F3N4O2
Molecular Weight444.458
Structural Identifiers
SMILESC1COCCN1C2=NN(C=C2C3=CC=CC=C3)CC(=O)NCC4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C23H23F3N4O2/c24-23(25,26)19-8-6-17(7-9-19)14-27-21(31)16-30-15-20(18-4-2-1-3-5-18)22(28-30)29-10-12-32-13-11-29/h1-9,15H,10-14,16H2,(H,27,31)
InChIKeyVULDDPQSPWNCPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Morpholino-4-phenyl-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)benzyl)acetamide (CAS 1286714-59-7): Sourcing & Baseline Identification


2-(3-Morpholino-4-phenyl-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)benzyl)acetamide (CAS 1286714-59-7; molecular formula C23H23F3N4O2; MW 444.46) is a synthetic small molecule belonging to the pyrazole-acetamide class. Its structure combines a 3-morpholino-4-phenylpyrazole core, an N-linked acetamide bridge, and a 4-(trifluoromethyl)benzyl terminal group. The compound is commercially available as a research reagent (typical purity 95%) and has been annotated in the BindingDB database with inhibitory activity against fibroblast growth factor receptor 4 (FGFR4) [1].

01
FGFR4 kinase pathway study fit for biochemical screening
02
Morpholino group supports aqueous solubility for in vitro assays
03
Pyrazole-acetamide core enables SAR exploration around FGFR pharmacophores

Why Close Analogs of CAS 1286714-59-7 Cannot Be Interchanged for FGFR4-Targeted Studies


Within the pyrazole-acetamide chemical space, even conservative substituent changes can drastically alter kinase selectivity, cellular permeability, and metabolic stability. The combination of a 3-morpholino group (enhancing aqueous solubility and modulating hinge-region binding), a 4-phenyl ring (contributing to hydrophobic pocket occupancy), and a para-trifluoromethylbenzyl amide tail (influencing lipophilicity and target residence time) defines a precise pharmacophore. Substitution of the trifluoromethyl group with methyl, chloro, or methoxy—as seen in closely related catalog analogs such as N-(4-methylbenzyl)-, N-(4-chlorobenzyl)-, or N-(4-methoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide—is predicted to alter both potency and pharmacokinetic profile, making unvalidated generic substitution risky without confirmatory head-to-head data [1].

CF3 → CH₃/Cl/OCH₃ Replacing the 4-trifluoromethyl group can shift metabolic stability and kinase binding affinity; direct interchangeability may not hold.
Morpholino removal Analogs lacking the 3-morpholino group are predicted to lower aqueous solubility, which may affect assay reproducibility.
Unvalidated substitution Close catalog analogs without confirmed FGFR4 activity carry substitution risk; confirmatory profiling is advised.

Quantitative Differentiation Evidence for 2-(3-Morpholino-4-phenyl-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)benzyl)acetamide: Assay Data & Comparator Analysis


FGFR4 Kinase Inhibition Potency: 43 nM IC50 vs. Kinase Panel Baseline

The compound demonstrates low-nanomolar inhibitory activity against recombinant human FGFR4 (IC50 = 43 nM), as measured by caliper mobility shift assay [1]. This potency is comparable to mid-range FGFR4 tool compounds and places it within the range suitable for in vitro kinase profiling. By comparison, the clinical FGFR inhibitor ponatinib exhibits an IC50 of 7.10 nM against FGFR4 under ELISA-based assay conditions, while the reference FGFR4-selective inhibitor BLU9931 shows an IC50 of approximately 3–5 nM in biochemical assays [2]. Although these data are cross-study comparisons using different assay formats (caliper mobility shift vs. ELISA vs. TR-FRET), they provide a benchmark for the compound's potency tier.

FGFR4 Potency
Cross-study comparable
IC50 = 43 nM
Supports biochemical FGFR4 screening fit; less potent than reference inhibitors
Caliper mobility shift assay; cross-study comparison with ponatinib/BLU9931
FGFR4 inhibitor Kinase selectivity Oncology research tool

Predicted Aqueous Solubility Enhancement via Morpholino Group: Class-Level Inference

The 3-morpholino substituent on the pyrazole ring is expected to improve aqueous solubility relative to non-morpholino analogs. Structural analogs lacking a solubilizing group—such as 3-methyl- or 3-phenyl-substituted pyrazole acetamide derivatives—typically exhibit logP values >3.5 and aqueous solubility <10 μM under physiological conditions [1]. While direct experimental solubility data for CAS 1286714-59-7 are not available in the public domain, the morpholino moiety's established role as a solubility-enhancing group in kinase inhibitor design supports the inference that this compound may offer formulation or assay-compatibility advantages over its more hydrophobic counterparts.

Solubility Prediction
Class-level inference
Morpholino group improves aqueous solubility vs. non-morpholino analogs
May support aqueous buffer compatibility in biochemical assays
No experimental solubility data; based on medicinal chemistry precedent
Aqueous solubility Morpholino pharmacophore DMPK optimization

Metabolic Stability Differentiation: 4-Trifluoromethylbenzyl vs. 4-Methylbenzyl / 4-Chlorobenzyl Terminal Groups

The para-trifluoromethyl substituent on the benzylamide terminus is a well-validated metabolic blocking group. In analogous chemotypes, replacement of a 4-methyl or 4-chloro substituent with 4-trifluoromethyl increases metabolic half-life in human liver microsomes (HLM) by 2- to 5-fold due to reduced CYP450-mediated oxidation [1]. Closely related compounds in the 2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-benzylacetamide series without this electron-withdrawing para-substituent (e.g., N-benzyl, N-(4-methylbenzyl), N-(4-chlorobenzyl) analogs) are anticipated to undergo more rapid oxidative metabolism. No direct experimental HLM or in vivo PK data have been published for CAS 1286714-59-7 specifically.

Metabolic Stability
Class-level inference
4-CF3-benzyl extends HLM half-life 2–5× over 4-CH₃ or 4-Cl
May support longer-duration cell-based studies relative to non-fluorinated analogs
Class-level SAR inference; no direct HLM data for this compound
Metabolic stability Trifluoromethyl group Oxidative metabolism

Transparency Note: Absence of Direct Head-to-Head Comparative Data

A systematic search of PubMed, Google Patents, ChEMBL, PubChem, and BindingDB reveals that CAS 1286714-59-7 has not been the subject of any peer-reviewed research publication, patent exemplification, or public database entry containing direct head-to-head quantitative comparison against a named structural analog or in-class reference compound. The FGFR4 IC50 value (43 nM) from BindingDB remains the sole publicly available quantitative activity data point. No data exist for selectivity profiling against FGFR1, FGFR2, or FGFR3; no cellular antiproliferative data (e.g., GI50 in FGFR4-dependent cell lines); no ADME/PK parameters; and no in vivo efficacy or toxicity information. Consequently, the differentiation evidence presented above relies on cross-study comparisons and class-level inferences, which carry inherent uncertainty.

Data Availability
Data to verify
No direct head-to-head comparator data or selectivity/PK profiles published
Most differentiation claims rely on class-level or structural inference
Users may need to commission custom profiling for validated benchmarking
Data gap analysis Procurement decision support Comparator benchmarking

Recommended Use Cases for 2-(3-Morpholino-4-phenyl-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)benzyl)acetamide Based on Available Evidence


Biochemical FGFR4 Kinase Screening and Tool Compound Validation

As a compound with a confirmed FGFR4 IC50 of 43 nM in caliper mobility shift format [1], this molecule is suitable as a starting point for in vitro kinase assays, particularly where a moderate-affinity FGFR4 binder is needed for assay development, counter-screening, or as a reference ligand alongside high-potency inhibitors such as BLU9931. Its morpholino group may facilitate solubility in aqueous assay buffers, reducing DMSO carryover artifacts.

Structure-Activity Relationship (SAR) Exploration of Pyrazole-Acetamide FGFR Modulators

Researchers conducting SAR campaigns on pyrazole-acetamide kinase inhibitors can use this compound as a key reference structure, particularly for exploring the contribution of the 4-(trifluoromethyl)benzyl terminus to target affinity. Medicinal chemistry teams can compare its activity profile with N-benzyl, N-(4-chlorobenzyl), and N-(4-methoxybenzyl) analogs to map the pharmacophoric requirements for FGFR4 inhibition [1].

In Silico Docking and Pharmacophore Modeling Studies

The well-defined structure and single-target activity annotation (FGFR4 IC50 = 43 nM) make this compound a useful input for molecular docking studies, 3D pharmacophore model generation, and machine-learning-based activity prediction models. Its trifluoromethyl group provides a distinct electrostatic feature for scoring function validation [1].

Custom Selectivity Profiling and ADME Characterization

Given the absence of public selectivity and ADME data, organizations with kinase profiling panels or metabolic stability assay capabilities may procure this compound for custom characterization. Determining its selectivity window across the FGFR family (FGFR1–4) and its microsomal stability would generate proprietary differentiation data relevant to lead optimization decisions [1].

Application
Selection Property
Validation Focus
FGFR4 biochemical screening
Kinase inhibition assay context
IC50 confirmation and aqueous assay compatibility
SAR around pyrazole-acetamide core
Scaffold-based FGFR4 pharmacophore exploration
Potency ranking across analog series
In silico docking and pharmacophore modeling
FGFR4 docking and scoring parameterization
Binding mode interpretation and electrostatic feature validation
Custom selectivity and ADME profiling
Kinase selectivity panel context
Metabolic stability and FGFR family selectivity characterization
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